molecular formula C13H16O2 B8661863 Benzyl 3-cyclopropylpropanoate

Benzyl 3-cyclopropylpropanoate

Cat. No. B8661863
M. Wt: 204.26 g/mol
InChI Key: MBGARSKQBRYJKG-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

N-Methyl-N-nitrosourea (6.4 g, 31 mmol) was added to an ice-cooled mixture of 10% aqueous NaOH (250 g, 625 mmol) and Et2O (300 mL), and the mixture was stirred vigorously with ice cooling for 10 minutes. The ether layer was decanted into a dry, 1 L Erlenmeyer flask, and stirred with ice cooling as a solution of the product from Example 114A (3.00 g, 15.8 mmol) in ether (60 mL) was added. The yellow solution was stirred with ice cooling as Pd(OAc)2 (30 mg, 0.134 mmol) was added. After 1 hour, acetic acid (0.5 mL) was added to consume any excess diazomethane, and the reaction mixture was concentrated under vacuum to a gray oil. The residue was dissolved in EtOAc (50 mL) and washed with saturated NaHCO3(aq) (25 mL). The organic phase was concentrated under vacuum and the residue was purified by flash chromatography (silica gel, eluted with hexanes-EtOAc 100:0-90:10) to provide the title compound. 1H NMR (300 MHz, CD3OD) δ ppm −0.02-0.06 (m, 2H) 0.40 (ddd, J=8.1, 5.8, 4.1 Hz, 2H) 0.62-0.78 (m, 1H) 1.51 (q, J=7.1 Hz, 2H) 2.45 (t, J=7.3 Hz, 2H) 5.11 (s, 2H) 7.24-7.40 (m, 5H).
Quantity
6.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
30 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]N(N=O)C(N)=O.[OH-].[Na+].[C:10]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:15])[CH2:11][CH2:12][CH:13]=[CH2:14].C(O)(=O)C>CCOCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:13]1([CH2:12][CH2:11][C:10]([O:16][CH2:17][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:15])[CH2:1][CH2:14]1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
CN(C(=O)N)N=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(CCC=C)(=O)OCC1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
30 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously with ice cooling for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The ether layer was decanted into a dry, 1 L Erlenmeyer flask
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to consume any excess diazomethane
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum to a gray oil
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (50 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3(aq) (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, eluted with hexanes-EtOAc 100:0-90:10)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)CCC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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